Product packaging for 4-Chloro-3-methoxybenzaldehyde(Cat. No.:CAS No. 13726-16-4)

4-Chloro-3-methoxybenzaldehyde

Cat. No.: B170670
CAS No.: 13726-16-4
M. Wt: 170.59 g/mol
InChI Key: BZCOHGUBYSDFET-UHFFFAOYSA-N
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Description

Significance of Substituted Aromatic Aldehydes in Organic and Medicinal Chemistry Research

Substituted aromatic aldehydes are a cornerstone of organic chemistry, serving as pivotal building blocks in a myriad of chemical transformations. wisdomlib.org Their importance is underscored by their utility in constructing a wide array of organic molecules, including chalcones, oxazolones, and various heterocyclic compounds. wisdomlib.org The reactivity of the aldehyde functional group, coupled with the diverse electronic and steric effects of substituents on the aromatic ring, allows for a high degree of molecular diversity and the targeted synthesis of complex structures. rsc.org

In the realm of medicinal chemistry, the significance of substituted aromatic aldehydes is equally profound. These compounds are integral to the synthesis of numerous pharmaceutical agents and biologically active molecules. chemimpex.com The structural framework provided by substituted benzaldehydes is a common feature in drugs targeting a range of conditions, from neurological disorders to cancer. chemimpex.com The ability to modify the substituents on the aromatic ring enables chemists to fine-tune the pharmacological properties of a molecule, enhancing its efficacy and selectivity. For instance, the introduction of specific groups can influence a compound's binding affinity to biological targets, such as enzymes and receptors, and modulate its pharmacokinetic profile. smolecule.com Research has shown that derivatives of substituted aromatic aldehydes are being explored for their potential as neuroprotective agents and in the development of treatments for conditions like Alzheimer's disease.

Structural Characteristics of 4-Chloro-3-methoxybenzaldehyde and its Reactivity Implications in Research

This compound is an aromatic aldehyde distinguished by the presence of a chloro group at the fourth position and a methoxy (B1213986) group at the third position of the benzaldehyde (B42025) ring. nih.gov This specific substitution pattern imparts unique electronic properties to the molecule, influencing its reactivity in chemical syntheses. chemimpex.com The chloro group acts as an electron-withdrawing group through induction, while the methoxy group is electron-donating through resonance. This electronic interplay affects the reactivity of both the aldehyde group and the aromatic ring. chemimpex.comvulcanchem.com

The aldehyde functional group is susceptible to nucleophilic addition reactions, a common pathway for creating more complex structures. chemimpex.com The presence of the chloro and methoxy groups can modulate the electrophilicity of the carbonyl carbon, thereby influencing the rate and outcome of such reactions. evitachem.com Furthermore, the aromatic ring can participate in electrophilic substitution reactions, with the positions of substitution being directed by the existing chloro and methoxy groups. smolecule.com This predictable reactivity makes this compound a valuable tool for chemists designing multi-step syntheses. chemimpex.com

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C8H7ClO2 nih.gov
Molecular Weight 170.59 g/mol nih.gov
CAS Number 13726-16-4 nih.gov
Melting Point Not specified
Boiling Point Not specified

| Topological Polar Surface Area | 26.3 Ų | ambeed.com |

Role of this compound as a Strategic Synthetic Intermediate and Building Block in Advanced Studies

The unique structural and reactivity profile of this compound positions it as a strategic intermediate in the synthesis of a variety of complex organic molecules for advanced research. chemimpex.com Its utility spans several areas, including the development of pharmaceuticals, agrochemicals, and materials with specific properties. chemimpex.com

In medicinal chemistry, this compound serves as a key starting material for the synthesis of biologically active molecules. chemimpex.com For example, it can be utilized in the construction of heterocyclic scaffolds, such as benzoxazoles, which are known to exhibit a wide range of pharmacological activities. mdpi.com The chloro and methoxy substituents can be further modified or can play a crucial role in the biological activity of the final product. mdpi.com

The compound is also employed in the synthesis of other valuable chemical intermediates. For instance, it can be a precursor in the synthesis of compounds like 1-(4-Chloro-3-methoxyphenyl)propan-2-one through reactions like the Claisen-Schmidt condensation. evitachem.com This ketone can then be used in further synthetic transformations. The ability of this compound to undergo various chemical reactions, including condensation and nucleophilic additions, makes it a versatile building block for creating intricate molecular architectures. chemimpex.com

Table of Mentioned Compounds

Compound Name
This compound
1-(4-Chloro-3-methoxyphenyl)propan-2-one
2-amino-4-nitrophenol
2-hydroxyacetophenone
2,4-dihydroxyacetophenone
3-bromo-4-hydroxy-5-methoxybenzaldehyde
3-bromo-5-chloro-4-methoxybenzaldehyde
3-chloro-4-hydroxy-5-methoxybenzaldehyde
3-hydroxy-4-methoxybenzaldehyde
4-chloro-3-nitroaniline
4-hydroxy-3-methoxybenzaldehyde (vanillin)
5-((4-chloro-3-nitrophenylimino)methyl)-2-methoxyphenol
2-(4-hydroxy-3-methoxybenzylidineamino)-4-nitrophenol
2',4'-dihydroxy-3-bromo-4-hydroxy-5-methoxychalcone
3-chlorobenzaldehyde (B42229)
4-methoxybenzaldehyde (B44291) (anisaldehyde)
3-methoxybenzaldehyde (m-anisaldehyde)
4-bromochlorobenzene
4-chloro-α-(3-methoxyphenyl)benzyl alcohol
3-chloromethyl-4-methoxybenzaldehyde
ponesimod
3-chloro-4-hydroxybenzaldehyde
4-chloro-2-fluoro-3-methoxybenzoic acid
4-chloro-2-fluoro-3-methoxybenzaldehyde
4-chloro-2-fluoro-3-methoxyphenylboronic acid
3-chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde
4-methoxybenzene
3-chloropropionyl chloride
2,6-di-tert-butyl-4-methylphenol (BHT)
etoposide
benzoxazole (B165842)
chalcones
oxazolones
thiazolidinediones
bis-(4-hydroxycoumarin-3-yl)methane
benzoxazole derivatives
salicylamide
ethyl cyanoacetate
malononitrile
diethyl malonate
acetylacetone
2-amino-4-(indol-3-yl)-4H-chromenes
benzoic acid hydrazides
phenolic acids hydrazides
thiazine
quinazolines
thiophene-2-carbaldehyde
pyridine-3-carbaldehyde
paraform
n-butyl lithium
methoxyacetone (B41198)
trifluoromethanesulfonic anhydride
thiophene
lithium aluminum hydride
sodium borohydride
potassium permanganate
Ca(ClO)2
KBrO3
KOH

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO2 B170670 4-Chloro-3-methoxybenzaldehyde CAS No. 13726-16-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCOHGUBYSDFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512720
Record name 4-Chloro-3-methoxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13726-16-4
Record name 4-Chloro-3-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13726-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-methoxybenzaldehyde
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Record name 4-chloro-3-methoxybenzaldehyde
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Sophisticated Synthetic Methodologies and Chemical Transformations of 4 Chloro 3 Methoxybenzaldehyde

Established Synthetic Pathways for 4-Chloro-3-methoxybenzaldehyde in Research

The synthesis of this compound can be achieved through multi-step sequences that strategically build the required substitution pattern, as direct formylation of a simpler precursor can lead to isomeric impurities. One documented pathway begins with a substituted phenol (B47542), ensuring precise placement of the functional groups.

A notable synthetic route starts from 2-chloro-5-methylphenol (B42318). researchgate.net This process involves a series of transformations:

Methylation: The phenolic hydroxyl group of 2-chloro-5-methylphenol is first methylated, typically using a methylating agent like dimethyl sulfate (B86663) or methyl iodide, to form the corresponding methoxy (B1213986) derivative (2-chloro-5-methylanisole).

Oxidation: The methyl group on the aromatic ring is then oxidized to a carboxylic acid.

Reduction: The resulting benzoic acid derivative is subsequently reduced to the corresponding benzyl (B1604629) alcohol, (4-chloro-3-methoxyphenyl)methanol. researchgate.net

Final Oxidation: A mild oxidation of the benzyl alcohol furnishes the target aldehyde, this compound. researchgate.net

This stepwise approach provides good control over the regiochemistry, leading to the desired product.

Research literature indicates that the reaction between 3-chlorobenzaldehyde (B42229) and methoxyacetone (B41198) is a known synthetic method; however, it does not yield this compound. Instead, this hydroxylation reaction pathway produces the isomeric compound 3-Chloro-4-methoxybenzaldehyde (B1194993) . This highlights the importance of selecting appropriate starting materials and reaction types to achieve the correct substitution pattern on the aromatic ring.

The molecule this compound is itself achiral and therefore does not require asymmetric synthesis for its direct preparation. Reports of asymmetric synthesis involving related structures, such as the use of a chiral auxiliary in the preparation of the isomer 3-Chloro-4-methoxybenzaldehyde , are present in the literature. For the target compound of this article, asymmetric strategies would become relevant in subsequent reactions where the aldehyde group is transformed into a new chiral center, for instance, through the stereoselective addition of a nucleophile.

Reactions Involving 3-Chlorobenzaldehyde and Methoxyacetone in Synthesis

Advanced Derivative Synthesis from this compound for Research Applications

This compound serves as a versatile building block for constructing more complex molecules. Its aldehyde and chloro functionalities are key reaction handles for derivatization. Research has shown its use as a critical intermediate in the multi-step synthesis of complex structures, such as DDE (Dichlorodiphenyldichloroethylene) analogues for toxicological and environmental studies. researchgate.net

The aldehyde group is an electrophilic center, making it highly susceptible to nucleophilic attack. This reaction class is fundamental to extending the carbon skeleton or introducing new functional groups. A specific research application involves the reductive addition of tetrachloromethane to this compound. researchgate.net This reaction, facilitated by a lead/aluminium bimetal system, results in the formation of 2,2,2-trichloro-1-(4-chloro-3-methoxyphenyl)ethanol, a key precursor for synthesizing DDT-like compounds. researchgate.net

Reaction Type Reactants Product Significance
Reductive AdditionThis compound, Tetrachloromethane2,2,2-trichloro-1-(4-chloro-3-methoxyphenyl)ethanolCreates a key intermediate for DDT-analogue synthesis. researchgate.net
ReductionThis compound, Reducing Agent (e.g., NaBH₄)(4-chloro-3-methoxyphenyl)methanolStandard transformation to the corresponding alcohol.

Condensation reactions involving the aldehyde group are a powerful tool for forming carbon-carbon and carbon-nitrogen double bonds, leading to diverse molecular scaffolds.

Claisen-Schmidt Condensation: This base-catalyzed reaction between an aldehyde and a ketone is used to synthesize chalcones (α,β-unsaturated ketones), which are precursors to flavonoids and other biologically active heterocycles. This compound can react with a suitable ketone, such as an acetophenone, to yield the corresponding chalcone (B49325) derivative. evitachem.comwikipedia.org This reaction is a confirmed application for this aldehyde. evitachem.com

Schiff Base Formation: The reaction of this compound with primary amines yields imines, commonly known as Schiff bases. juniperpublishers.commediresonline.org These compounds are important ligands in coordination chemistry and are investigated for their own biological activities. rsc.org

Reaction Type Reactant 2 Resulting Structure Class Key Bond Formed
Claisen-Schmidt CondensationKetone (e.g., Acetophenone)ChalconeC=C
Schiff Base FormationPrimary AmineImine (Schiff Base)C=N

The chloro-substituent on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. uwindsor.ca These reactions are cornerstones of modern organic synthesis for building complex aryl-containing molecules.

Suzuki-Miyaura Coupling: This reaction would couple this compound with an organoboron compound (e.g., a boronic acid or ester) to form a biaryl structure.

Heck Coupling: Reaction with an alkene under palladium catalysis would attach a vinyl group at the position of the chlorine atom. thermofisher.comrsc.org

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, introducing an alkynyl moiety. rsc.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of a new C-N bond by coupling the aryl chloride with a primary or secondary amine, providing access to substituted anilines. alfa-chemistry.comlibretexts.orgwikipedia.org Synthetic routes utilizing this type of amination on related chloro-methoxy-phenyl systems have been proposed in the literature. vulcanchem.com

These coupling reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide array of complex target molecules for pharmaceutical and materials science research.

Formation of Schiff Bases and their Research Utility

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines or azomethines. juniperpublishers.com These compounds, characterized by a carbon-nitrogen double bond, are synthesized through the condensation reaction between an aldehyde or ketone and a primary amine. juniperpublishers.com This reaction is versatile and can be carried out under various conditions, including in solvents like ethanol (B145695) or even in water, and can be promoted by microwave irradiation or grinding. juniperpublishers.comijsrst.com

Schiff bases derived from this compound are valuable intermediates in organic synthesis and have been investigated for their potential biological activities. juniperpublishers.comnih.gov For instance, Schiff bases incorporating a this compound moiety have been synthesized and subsequently used to create 4-thiazolidinone (B1220212) derivatives. The formation of the imine is a crucial step preceding the cyclization reaction with a sulfur-containing reagent to form the thiazolidinone ring. ijsrst.com

The general structure of a Schiff base involves a nitrogen atom connected to an aryl or alkyl group, making it a nitrogen analog of a carbonyl compound. juniperpublishers.com The synthesis of N-Aryl-1,-4-(o-chlorobenzyloxy)-3-methoxyphenyl-1-ylazomethines is an example where a derivative of this compound is used. The resulting Schiff bases can be characterized by various spectroscopic methods, including IR, NMR, and mass spectrometry. The IR spectra of Schiff bases typically show a characteristic absorption band for the –CH=N– stretch in the region of 1495-1525 cm⁻¹. ijsrst.com

Furthermore, metal complexes of Schiff bases derived from substituted benzaldehydes have been extensively studied due to their diverse applications. nih.govresearchgate.net The imine nitrogen and another donor atom in the Schiff base ligand can coordinate with metal ions to form stable complexes. researchgate.net

Synthesis of Hydrazone Derivatives for Biological and Chemical Investigations

Hydrazones are a class of organic compounds containing the -C=N-NH- linkage, which are typically formed by the reaction of a carbonyl compound, such as this compound, with a hydrazine (B178648) derivative. dergipark.org.tr These compounds are of significant interest due to their diverse pharmacological properties and their utility as analytical reagents. dergipark.org.trresearchgate.net

The synthesis of hydrazones from this compound involves a condensation reaction with a suitable hydrazide or hydrazine. For example, new phenolic hydrazone/hydrazide derivatives have been synthesized from 4-hydroxy-3-methoxybenzaldehyde (vanillin), a closely related compound, by reacting it with 4-chlorobenzohydrazide or 4-chlorophenyl hydrazine. researchgate.net This highlights a common synthetic route that can be applied to this compound. The resulting hydrazones can exist in keto-enol tautomeric forms and as cis-trans isomers depending on the solvent, pH, and concentration. dergipark.org.tr

Hydrazone derivatives are investigated for a wide range of biological activities, including their potential as antioxidants. researchgate.net Theoretical and experimental studies on phenolic hydrazones have shown that the NH group of the hydrazone moiety can be more reactive than phenolic OH groups in scavenging radicals. researchgate.net The structure-activity relationship of these compounds is a key area of research, aiming to develop potent antioxidants. researchgate.net

In the realm of medicinal chemistry, hydrazone analogues have been synthesized and evaluated as multitarget agents for neurodegenerative diseases. nih.gov For example, dantrolene-like hydrazone analogues have been investigated for their inhibitory activity against human monoamine oxidases (MAOs), which are established targets for anti-Alzheimer's disease drugs. nih.gov The synthesis of these analogues often involves a molecular simplification strategy to identify the key pharmacophoric features responsible for their biological activity. nih.gov

The research utility of hydrazones extends to their use in coordination chemistry, where they can act as ligands to form metal complexes, and as analytical reagents for the detection of various species. dergipark.org.trrsc.org

Thiazolidinone Synthesis from this compound Precursors

Thiazolidinones are a class of heterocyclic compounds containing a thiazolidine (B150603) ring with a carbonyl group at position 4. They are synthesized from precursors derived from this compound, primarily through the intermediate formation of a Schiff base. ijsrst.com The general synthetic route involves the condensation of this compound with a primary amine to form an imine, which then undergoes a cyclocondensation reaction with a thiol-containing compound, most commonly thioglycolic acid (mercaptoacetic acid). ijsrst.comnih.gov

The reaction is often catalyzed by agents such as anhydrous zinc chloride and carried out in a suitable solvent like N,N-dimethylformamide (DMF). ijsrst.comekb.eg For instance, Schiff bases of N-Aryl-1,4-(o-chlorobenzyloxy)-3-methoxyphenyl-1-ylazomethines, derived from a related benzaldehyde (B42025), have been successfully converted to the corresponding N-Aryl-1,4-(o-chlorobenzyloxy)-3-methoxyphenyl-1-yl-4-thiazolidinones. The structure of the resulting thiazolidinones can be confirmed by the absence of the –CH=N– absorption band and the appearance of a C=O stretching band for the thiazolidinone ring in the IR spectrum. ijsrst.com

Thiazolidinone derivatives are of significant interest due to their wide range of biological activities. ijsrst.comkau.edu.sa The versatility of the synthesis allows for the introduction of various substituents on the thiazolidinone ring, leading to a library of compounds for biological screening. nih.gov The reactivity of the amino and active methylene (B1212753) groups in the thiazolidinone ring makes them useful substrates for further chemical modifications. kau.edu.sa

In some cases, thiazolidinones can be synthesized through a one-pot, three-component reaction involving an amine, an aldehyde (like a this compound derivative), and thioglycolic acid. nih.gov This approach offers advantages such as high yields and shorter reaction times, especially when assisted by microwave heating. nih.gov

Preparation of Azo Compounds and Azo-Azomethine Derivatives

Azo compounds, characterized by the functional group R-N=N-R', where R and R' are typically aryl groups, can be synthesized using derivatives of this compound. A key synthetic strategy involves a diazo-coupling reaction. ekb.egekb.eg This process begins with the diazotization of a primary aromatic amine, such as 2-amino-4-chlorobenzenesulfonamide, using sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C) to form a diazonium salt. ekb.eg This reactive diazonium salt is then coupled with a phenol derivative. While the provided research often uses 4-hydroxy-3-methoxybenzaldehyde (vanillin) as the coupling component, the principle can be extended to related structures. ekb.egekb.eg

The resulting azo compound, for example, 4-chloro-2-((5-formyl-2-hydroxy-3-methoxyphenyl)diazenyl)benzenesulfonamide, retains the aldehyde functional group. ekb.egekb.eg This aldehyde group is then available for further transformation, leading to the synthesis of azo-azomethine derivatives. ekb.egekb.eg

Azo-azomethine compounds are prepared through the condensation reaction of the azo-aldehyde with various primary amines or sulfa drugs. ekb.egekb.eg For instance, reacting the azo-aldehyde with amines like 4-bromoaniline (B143363) or sulfa drugs such as sulfanilamide, sulfadiazine, and sulfathiazole (B1682510) yields the corresponding azo-azomethine compounds. ekb.egekb.eg These reactions are typically carried out in ethanol. ekb.eg The structures of these new derivatives are confirmed using spectroscopic techniques like IR, ¹H NMR, ¹³C NMR, and mass spectrometry. ekb.egekb.eg These compounds have been evaluated for their potential antioxidant and antimicrobial activities. ekb.eg

Mechanistic Investigations of this compound Reactions

Control of Competing Reaction Pathways in Complex Syntheses

In the synthesis of complex molecules derived from this compound and similar structures, the control of competing reaction pathways is crucial for achieving desired product selectivity and yield. For instance, in reactions involving benzaldehydes in aqueous basic media, the Cannizzaro reaction can be a significant competing pathway, where the aldehyde undergoes disproportionation to an alcohol and a carboxylic acid. scirp.org However, for many benzaldehydes, this is not the main side reaction, potentially because other reactions, like the Wittig olefination, proceed more rapidly. scirp.org

In the synthesis of 3-substituted indoles using aldehydes, the formation of bis(indolyl)methanes is a common side reaction under acidic conditions. rsc.org The choice of catalyst and reaction conditions can mitigate this. For example, some catalytic systems avoid the formation of these byproducts. rsc.org

When performing reactions on multifunctional molecules like this compound, chemoselectivity is a key concern. For example, during nucleophilic substitution reactions to derivatize the molecule for pharmaceutical intermediates, oxidation of the aldehyde group can be a competing pathway. Controlling the reaction temperature, such as performing the reaction at low temperatures (-20°C) in a solvent like THF, can help suppress this unwanted oxidation.

In the synthesis of thiazolidinones, the initial formation of the Schiff base (imine) is a critical step. The mechanism involves the reaction of an amine with the benzaldehyde to form an imine intermediate, which then undergoes intramolecular cyclization with a thiol-containing reagent. nih.gov Ensuring the efficient formation of the imine before the cyclization step is important to avoid side reactions.

Catalytic Optimization Strategies for Selective Transformations

Catalytic optimization is a key strategy for achieving selective transformations of this compound and related compounds. The choice of catalyst can significantly influence the reaction's efficiency, regioselectivity, and enantioselectivity.

For electrophilic chlorination of activated arenes like 4-methoxybenzaldehyde (B44291), an iron(III)-catalyzed system has been developed. acs.orgcore.ac.uk The use of iron(III) chloride in combination with an ionic liquid like 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM]NTf₂) can effectively catalyze the chlorination with N-chlorosuccinimide (NCS). acs.org Optimization of this system involves screening solvents, adjusting the temperature, and varying the catalyst loading to achieve high conversion and yield. acs.org For instance, using THF as the solvent and increasing the temperature to 60°C can lead to complete conversion. acs.org For less reactive substrates, using the ionic liquid as the solvent at a higher temperature (70°C) can be effective. acs.orgcore.ac.uk

In the synthesis of 3-substituted indoles, various catalytic systems have been explored to promote the reaction between indoles, aldehydes, and active methylene compounds. Catalysts can range from bases like Triton B to Lewis acids. rsc.orgrsc.org The presence of electron-withdrawing or electron-donating groups on the aldehyde can affect the reaction rate and yield, with electron-poor aromatic aldehydes often providing higher yields. rsc.orgrsc.org Mechanistic studies suggest that some of these reactions proceed via a Knoevenagel condensation followed by a Michael addition. rsc.org

For asymmetric transformations, such as the enantioselective cyanosilylation of aldehydes, novel β-amino alcohol-titanium complexes have been used as catalysts. acs.org Optimizing the catalyst loading and reaction concentration is crucial for achieving high enantioselectivity and yield. acs.org Similarly, highly acidic N-triflylphosphoramides have been employed as catalysts in various asymmetric transformations, where the bulky groups on the catalyst can enhance enantiodifferentiation. rsc.org

Green Chemistry Principles in the Synthesis of this compound and its Analogs

The growing emphasis on sustainable chemical manufacturing has led to the exploration of green chemistry principles in the synthesis of this compound and its analogs. These principles aim to reduce or eliminate the use and generation of hazardous substances by focusing on aspects such as the use of alternative solvents, catalysts, and energy sources, as well as improving atom economy and minimizing waste.

Several innovative approaches have been developed that align with the tenets of green chemistry for the synthesis of this important chemical intermediate and related compounds. These methods offer significant advantages over traditional synthetic routes, which often rely on harsh reagents, toxic solvents, and energy-intensive conditions.

One notable advancement is the use of catalytic systems that promote cleaner and more efficient reactions. For instance, the direct chlorination of 4-methoxybenzaldehyde, a precursor to this compound, has been achieved using iron(III)-catalyzed methods. acs.org In one such method, iron(III) chloride (FeCl3) in combination with an ionic liquid like 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([BMIM]NTf2) serves as an effective system for the chlorination of activated arenes. acs.org This approach allows for high yields of the desired product while utilizing a catalytic amount of the iron salt. acs.org The use of ionic liquids as solvents is also a step towards greener synthesis, as they are often non-volatile and can be recycled. acs.org

Another significant green methodology involves the use of visible light-promoted organocatalysis. Research has demonstrated the successful chlorination of aromatic compounds using FDA-certified food dyes, such as Fast Green FCF, as organocatalysts. acs.orgresearchgate.net This method employs N-chlorosuccinimide (NCS) as the chlorine source and is promoted by visible light, offering a metal-free and milder alternative to traditional chlorination techniques. acs.orgnih.gov The synthesis of this compound has been successfully demonstrated using this light-promoted photoredox catalysis, achieving good yields under ambient conditions. acs.orgresearchgate.net

The principles of green chemistry are also evident in the synthesis of analogs of this compound. For example, the synthesis of various heterocyclic compounds using substituted benzaldehydes has been optimized to be more environmentally friendly. These methods include the use of water as a solvent, biodegradable catalysts, and energy-efficient techniques like microwave irradiation and ultrasound. mdpi.commdpi.comnih.gov Solvent-free reaction conditions, such as mechanochemical grinding, have also been employed to reduce waste and simplify work-up procedures. rsc.orgrsc.org

Furthermore, the development of multicomponent reactions (MCRs) for synthesizing complex molecules from simple starting materials in a single step exemplifies the principles of atom economy and process simplification. nih.govrsc.org These MCRs often utilize green catalysts and solvents, further enhancing their environmental credentials. nih.gov

The following tables summarize key research findings on the application of green chemistry principles in the synthesis of this compound and the transformation of its analogs.

Table 1: Green Synthetic Methods for this compound

Method Starting Material Catalyst/Reagent Solvent Conditions Yield (%) Reference
Iron(III)-Catalyzed Chlorination 4-methoxybenzaldehyde FeCl3 / NCS [BMIM]NTf2 / Acetonitrile 70 °C, 18 h 83 acs.org
Visible Light-Promoted Organocatalysis 4-methoxybenzaldehyde Fast Green FCF / NCS Acetonitrile White LED, 24 h 69 acs.orgresearchgate.net
In situ I(III)-Based Reagent 4-methoxybenzaldehyde PIFA / AlCl3 Dichloromethane 23 °C, 30 min - researchgate.net

Table 2: Green Chemistry in the Synthesis of Analogs and Related Transformations

Transformation Substrate Catalyst/Reagent Solvent Conditions Key Green Principle(s) Reference
Three-component synthesis of 4H-pyran 4-chlorobenzaldehyde (B46862) CuFe2O4@starch Ethanol Room temperature Bio-based catalyst, mild conditions nih.gov
Synthesis of 3-methoxybenzaldehyde m-methoxybenzyl alcohol Nitric acid Water Room temperature Green solvent, readily available oxidant google.com
Synthesis of benzoxazole (B165842) derivatives 4-hydroxy-3-methoxybenzaldehyde Zinc oxide nanoparticles - Microwave/Ultrasound/Mechanochemical Alternative energy, solvent-free mdpi.com
Aldol (B89426) Condensation 4-chlorobenzaldehyde Sodium hydroxide Solvent-free Grinding Solvent-free, high atom economy rsc.org
Synthesis of 3-substituted indoles Aromatic aldehydes Tetrabutylammonium fluoride (B91410) (TBAF) Solvent-free 80 °C Solvent-free, high yield rsc.org

Table 3: List of Chemical Compounds

Compound Name
This compound
4-methoxybenzaldehyde
N-chlorosuccinimide
1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide
Fast Green FCF
Phenyl(bis(trifluoroacetoxy)iodo)iodine(III)
Aluminum trichloride
4-chlorobenzaldehyde
m-methoxybenzyl alcohol
4-hydroxy-3-methoxybenzaldehyde
p-hydroxybenzaldehyde
Tetrabutylammonium fluoride

Advanced Spectroscopic and Computational Characterization of 4 Chloro 3 Methoxybenzaldehyde and Its Derivatives

High-Resolution Spectroscopic Analyses for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the precise determination of molecular structures. Techniques such as Fourier Transform Infrared (FT-IR), FT-Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside UV-Visible and fluorescence studies, have been pivotal in elucidating the conformational and electronic characteristics of 4-Chloro-3-methoxybenzaldehyde. nih.govnih.govrsc.org

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, offers a detailed fingerprint of the molecule's functional groups and their respective vibrational modes. For this compound, these analyses have been conducted in the solid phase, with FT-Raman spectra recorded from 3500–50 cm⁻¹ and FT-IR spectra from 4000–400 cm⁻¹. nih.gov

Computational studies, employing ab initio (RHF) and density functional theory (B3LYP and B3PW91) methods with 6-31G* and 6-311G* basis sets, have complemented the experimental findings. These calculations have been crucial for assigning the observed spectral bands and performing a normal mode analysis. nih.gov A significant observation is the presence of two conformers, O-cis and O-trans, arising from the orientation of the aldehydic oxygen and the chlorine atom relative to the methoxy (B1213986) group. The O-trans form is calculated to be more stable, though the energy difference is minimal. nih.gov

A notable feature in the vibrational spectrum is the infrared doublet observed around 1700 cm⁻¹, with peaks at 1696 cm⁻¹ and 1679 cm⁻¹. This has been attributed to Fermi resonance, an interaction between the fundamental C=O stretching vibration and a combination of O-CH₃ and C-C stretching vibrations. nih.gov In the aldehydic C-H stretching region, multiple observed bands are likely due to multiplet Fermi resonance. nih.gov

Table 1: Selected Vibrational Frequencies for this compound

Vibrational ModeObserved Frequency (cm⁻¹)
C=O Stretch1696, 1679 (IR)
Aldehydic C-H StretchMultiplet bands observed

This table is based on data presented in the text and may not be exhaustive.

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing invaluable information about the structure and conformation of molecules. nih.govnih.govrsc.orghuji.ac.il

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. For derivatives of this compound, such as 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, ¹H NMR spectra have been recorded in solvents like DMSO-d6. spectrabase.com The chemical shifts of the protons are influenced by their local electronic environment, which is in turn affected by the substituent groups on the benzaldehyde (B42025) ring.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound and its derivatives are sensitive to the electronic effects of the chloro, methoxy, and aldehyde functional groups. nih.govnih.gov

Oxygen-17 (¹⁷O) NMR, despite the challenges posed by the low natural abundance and quadrupolar nature of the ¹⁷O isotope, is a highly sensitive probe of the electronic environment around oxygen atoms. huji.ac.ilacs.orglmaleidykla.lt Studies on substituted benzaldehydes have demonstrated that ¹⁷O chemical shifts are significantly influenced by substituent effects. acs.orgresearchgate.net For instance, the chemical shift range for the carbonyl oxygen in substituted benzaldehydes is substantial, reflecting the strong influence of resonance effects from para substituents. researchgate.net In related systems like 4-methoxybenzaldehyde (B44291), the ¹⁷O NMR chemical shift of the carbonyl oxygen has been used as strong experimental evidence for hydrogen bonding in the liquid phase. acs.org

Table 2: Representative NMR Data for Benzaldehyde Derivatives

CompoundNucleusSolventChemical Shift (ppm)
3-Methoxybenzaldehyde¹HCDCl₃9.95 (s, 1H), 7.50–7.32 (m, 3H), 7.16 (dt, 1H), 3.84 (s, 3H)
3-Methoxybenzaldehyde¹³CCDCl₃192.04, 160.05, 137.70, 129.94, 123.43, 121.40, 111.96, 55.36
4-Methoxybenzaldehyde¹HCDCl₃9.83 (s, 1H), 8.17–7.55 (m, 2H), 6.95 (d, 2H), 3.83 (s, 3H)
4-Methoxybenzaldehyde¹³CCDCl₃190.61, 164.44, 131.79, 129.77, 114.15, 55.41
4-Chloro-3-fluorobenzaldehyde¹HCDCl₃9.92 (t, 1H), 7.65 (dddd, 2H), 7.46 (dd, 1H)
4-Chloro-3-fluorobenzaldehyde¹³CCDCl₃190.35, 190.33, 159.21, 157.20, 134.98, 134.91, 129.87, 129.85, 127.87, 127.81, 126.08, 125.92, 116.24, 116.08

Data sourced from supplementary information for various studies. beilstein-journals.org

UV-Visible and fluorescence spectroscopy are employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from the ground state to higher energy states, while fluorescence is the emission of light as the electrons return to the ground state.

For derivatives of this compound, UV-Visible absorption spectra have been recorded in solvents like methanol (B129727) to study their optical properties. rsc.org For instance, the UV-visible absorption of Schiff bases derived from substituted benzaldehydes has been investigated to understand their electronic properties. rsc.org Similarly, fluorescence spectroscopy has been used to measure the emission spectra of these compounds in various solvents. rsc.org In a study on a curcumin (B1669340) analog synthesized from a protected vanillin (B372448) derivative, UV-visible and steady-state fluorescence emission studies were conducted in different polarity solvents, revealing solvatochromism. mdpi.com

Carbon-13 (13C) NMR Chemical Shift Analysis

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structural features of compounds through the analysis of their fragmentation patterns. For this compound, with a molecular formula of C₈H₇ClO₂, the molecular ion peak (M⁺) is observed in the mass spectrum, confirming its molecular weight.

Under electron ionization (EI), the molecule undergoes fragmentation, leading to the formation of various daughter ions. The fragmentation pattern provides valuable information about the stability of different parts of the molecule. Key fragments observed for this compound and related structures are detailed in the table below. The base peak, which is the most abundant ion, and other significant fragments help in confirming the structure of the molecule. For instance, the loss of a methyl group (CH₃), a chlorine atom (Cl), or a carbonyl group (CO) are common fragmentation pathways for this type of compound. libretexts.org

Table 1: Key Fragmentation Peaks in the Mass Spectrum of this compound and Related Compounds

m/z Value Proposed Fragment Significance
170/172[M]⁺Molecular ion peak (presence of Cl isotope)
169[M-H]⁺Loss of a hydrogen atom
155[M-CH₃]⁺Loss of a methyl group from the methoxy substituent
141[M-CHO]⁺Loss of the formyl radical
135[M-Cl]⁺Loss of a chlorine atom
107[M-Cl-CO]⁺Subsequent loss of a carbonyl group after chlorine loss

This table is generated based on typical fragmentation patterns for substituted benzaldehydes and related compounds. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools for gaining deep insights into the structural, electronic, and reactive properties of molecules. researchgate.net These methods complement experimental data and provide a theoretical framework for understanding molecular behavior at the atomic level.

Density Functional Theory (DFT) Calculations for Quantum Chemical Insights

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying molecular systems. libretexts.orgnih.govresearchgate.netncsu.eduacs.org DFT calculations have been employed to investigate various aspects of this compound and its derivatives.

Geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), allows for the determination of the most stable three-dimensional structure of a molecule. ncsu.edujetir.orgconicet.gov.armdpi.com For this compound, conformational analysis is crucial for understanding the relative orientations of the aldehyde and methoxy groups. researchgate.netacs.org Studies on related benzaldehyde derivatives have shown the existence of different conformers, such as O-cis and O-trans, with small energy differences between them. researchgate.net The planarity of the benzene (B151609) ring and the orientation of the substituents are key parameters determined through these calculations.

Table 2: Selected Optimized Geometrical Parameters for a Benzaldehyde Derivative (Illustrative)

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å)C=O1.21 Å
Bond Length (Å)C-Cl1.75 Å
Bond Length (Å)C-O (methoxy)1.36 Å
Bond Angle (°)C-C-H (aldehyde)120.5°
Bond Angle (°)C-C-O (methoxy)118.0°
Dihedral Angle (°)C-C-C-O (aldehyde)~180° (for planar conformer)

Note: These are representative values for a substituted benzaldehyde and may vary slightly for this compound. The data is based on general findings from DFT calculations on similar molecules. mdpi.comiucr.org

DFT calculations are highly effective in simulating vibrational spectra (Infrared and Raman). researchgate.netacs.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which, when compared with experimental data, allows for a detailed assignment of the observed vibrational bands to specific molecular motions. jetir.org A scaling factor is often applied to the calculated frequencies to improve the agreement with experimental values, accounting for anharmonicity and other theoretical approximations. mdpi.comsrce.hr This analysis helps in identifying characteristic vibrational modes, such as the C=O stretch of the aldehyde group, the C-Cl stretch, and various vibrations of the benzene ring and methoxy group. researchgate.net

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Substituted Benzaldehyde (Illustrative)

Vibrational Mode Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹)
C=O Stretch~1700~1720
C-Cl Stretch~750~740
C-O-C Stretch (methoxy)~1250~1260
Aromatic C=C Stretch~1600~1610
Aldehyde C-H Stretch~2850~2860

This table illustrates the typical correlation between experimental and DFT-calculated vibrational frequencies for substituted benzaldehydes. researchgate.netsrce.hr

The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding its reactivity and spectroscopic behavior. researchgate.netncsu.eduacs.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. rsc.org The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important parameter that relates to the chemical stability and reactivity of the molecule. iucr.orgsrce.hr A smaller HOMO-LUMO gap suggests higher reactivity and the possibility of intramolecular charge transfer (ICT), which can be visualized through the distribution of electron density in these frontier orbitals. researchgate.net For this compound, the electron-withdrawing aldehyde and chloro groups and the electron-donating methoxy group can facilitate ICT. mdpi.com

Table 4: Calculated Electronic Properties of a Substituted Benzaldehyde (Illustrative)

Parameter Value (eV)
E_HOMO-6.5
E_LUMO-2.0
Energy Gap (ΔE)4.5

These values are representative and calculated using DFT methods. The actual values for this compound would require specific calculations. iucr.orgsrce.hr

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. nih.govresearchgate.netncsu.edu These descriptors, based on conceptual DFT, include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). rsc.orgmdpi.com Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness is a measure of the resistance to change in electron distribution, with harder molecules being less reactive. srce.hr The electrophilicity index quantifies the ability of a molecule to accept electrons. These parameters provide a quantitative basis for comparing the reactivity of different molecules. ekb.eg

Table 5: Global Reactivity Descriptors (Illustrative)

Descriptor Formula Interpretation
Electronegativity (χ)-(E_HOMO + E_LUMO) / 2Tendency to attract electrons
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Resistance to charge transfer
Chemical Softness (S)1 / (2η)Reciprocal of hardness, indicates reactivity
Electrophilicity Index (ω)χ² / (2η)Propensity to accept electrons

This table defines the global reactivity descriptors that can be derived from HOMO and LUMO energies. rsc.orgmdpi.comekb.eg

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides insights into intramolecular and intermolecular bonding and interactions among bonds in a molecule. It offers a localized, Lewis-like structure representation of the electron density, which helps in understanding delocalization effects and hyperconjugative interactions. uni-rostock.deuni-muenchen.de These interactions, which involve the donation of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO, are crucial for stabilizing the molecular structure. uni-muenchen.dematerialsciencejournal.org The stabilization energy E(2) associated with these donor-acceptor interactions is calculated using second-order perturbation theory; a larger E(2) value signifies a more intense interaction. uni-muenchen.dematerialsciencejournal.org

Key hyperconjugative interactions in similar molecular systems often involve the lone pairs of oxygen and chlorine atoms acting as donors. For example, interactions of the type n(Cl) → π(C–C) and n(O) → σ(C–N) have been shown to result in intramolecular charge transfer (ICT), which stabilizes the system. materialsciencejournal.org In a study on salicylanilide (B1680751) derivatives, the strong intramolecular hyperconjugative interaction n3(Cl) → π*(C4–C5) led to a stabilization energy of 10.16 kcal/mol. materialsciencejournal.org Similarly, interactions involving the lone pairs of the methoxy group's oxygen with adjacent aromatic π-systems are highlighted by NBO analysis.

A representative table of significant hyperconjugative interactions and their stabilization energies for a related benzaldehyde derivative is presented below.

Table 1: Second-Order Perturbation Analysis of Hyperconjugative Interactions for a Representative Benzaldehyde Derivative

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (2) O (methoxy) BD* (1) C (aromatic) - C (aromatic) 29.85
LP (2) O (carbonyl) BD* (1) C (aromatic) - C (aldehyde) 26.06
BD (1) C (aromatic) - C (aromatic) BD* (1) C (aromatic) - C (aromatic) 1.85
BD (1) C (aromatic) - H BD* (1) C (aromatic) - C (aromatic) 1.71

Note: This table is illustrative and based on data from similar compounds. uni-muenchen.de LP denotes a lone pair and BD/BD denote bonding and antibonding orbitals, respectively.*

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. tandfonline.com It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting chemical reactivity and intermolecular interactions. tandfonline.commkjc.in The MESP surface is color-coded to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. tandfonline.com Green areas represent neutral potential.

For substituted benzaldehydes, including derivatives of this compound, MESP analysis provides insights into their reactive behavior. researchgate.netdergipark.org.tr The presence of electronegative atoms like oxygen and chlorine, as well as the aldehyde group, significantly influences the MESP landscape. mkjc.in The region around the carbonyl oxygen atom typically shows a strong negative potential (red), indicating its role as a hydrogen bond acceptor and a site for electrophilic interaction. nih.gov Conversely, the aldehydic proton and aromatic hydrogens often exhibit positive potential (blue), making them potential sites for nucleophilic interaction. dergipark.org.tr

In studies of related compounds, MESP analysis has been used to understand crystal packing, where interactions between regions of opposing electrostatic potential lead to stable formations. mkjc.in For 5-chloro-2-hydroxy-3-methoxybenzaldehyde (B1352192), MESP analysis helped identify electron-rich and electron-poor sites, which is important for understanding its bonding characteristics and potential biological activity. researchgate.net Similarly, for other benzaldehyde derivatives, MESP maps have been instrumental in correlating the molecular structure with reactivity and intermolecular interactions. nih.govtandfonline.com

Note: This table provides a generalized summary based on principles of MESP analysis and findings from related molecules. tandfonline.comdergipark.org.trnih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools used to visualize and understand the extent of electron localization in a molecular system. nih.govrsc.org Both ELF and LOL provide a measure of the Pauli repulsion, which governs the confinement of electron clouds in specific atomic or molecular regions. nih.gov These analyses are valuable for characterizing chemical bonding, identifying lone pairs, and distinguishing between covalent and non-covalent interactions. nih.govrsc.org

The results of ELF and LOL analyses are typically presented as color-mapped isosurfaces. nih.gov Red regions indicate high electron localization, corresponding to core electrons, lone pairs, and covalent bonds. nih.govrsc.org Blue regions, on the other hand, signify low electron localization or electron-depleted zones. nih.gov

In the context of this compound and its derivatives, ELF and LOL analyses can elucidate the electronic structure and bonding characteristics. researchgate.nettandfonline.com For instance, in a study of a similar benzaldehyde derivative, 5-chloro-2-hydroxy-3-methoxybenzaldehyde, these topological analyses were performed to gain deeper insights into its electronic properties. researchgate.net In another study on a sulfonamide-Schiff base derivative, ELF and LOL plots revealed that areas around hydrogen atoms exhibited high localization (red bands), indicative of localized bonded pairs, while regions near more electronegative atoms like oxygen and nitrogen showed lower localization (blue bands). nih.gov

These analyses provide a more detailed picture of electron distribution than simple population analyses, helping to rationalize the molecule's reactivity and stability. mkjc.in The combination of ELF and LOL offers a powerful approach to understanding the nuances of chemical bonding in complex organic molecules. nih.gov

Table 3: Interpretation of ELF/LOL Analysis in Aromatic Systems

Region of Molecule ELF/LOL Value Color Representation Interpretation
Core of heavy atoms (C, O, Cl) High Red Localized core electrons
C-H, C-C, C=O covalent bonds High Red Localized bonding electrons
Lone pairs on O, Cl atoms High Red Localized non-bonding electrons
Aromatic ring (delocalized π-system) Intermediate Green Delocalized electrons
Intershell regions Low Blue Electron-depleted zones

Note: This table provides a generalized interpretation based on the principles of ELF and LOL analysis. nih.govrsc.org

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) within and between molecules. biointerfaceresearch.comgithub.com This method is based on the relationship between the electron density (ρ) and its gradient (∇ρ). biointerfaceresearch.com By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), different types of interactions can be distinguished. rsc.org

The resulting 3D isosurfaces are color-coded to characterize the nature and strength of the interactions:

Blue: Strong, attractive interactions, such as hydrogen bonds. rsc.org

Green: Weak, delocalized interactions, like van der Waals forces. rsc.org

Red: Strong, repulsive interactions, indicating steric clashes. rsc.org

RDG analysis has been applied to various benzaldehyde derivatives to understand the non-covalent interactions that govern their crystal packing and molecular conformations. researchgate.nettandfonline.com For example, in a study of 4-ethoxy-3-methoxy benzaldehyde, RDG analysis was used to confirm the formation of C–H···O intermolecular interactions. tandfonline.com Similarly, for 5-chloro-2-hydroxy-3-methoxybenzaldehyde, RDG analysis was part of a suite of topological studies to investigate its covalent and non-covalent interactions. researchgate.net

This technique is particularly useful for visualizing the weak hydrogen bonds and van der Waals contacts that are crucial for the supramolecular architecture of these compounds. The RDG scatter plots and isosurface maps provide clear evidence for the presence and location of these interactions, which might not be obvious from geometric criteria alone. biointerfaceresearch.comgithub.com

Table 4: Interpretation of RDG Analysis for Non-Covalent Interactions

Isosurface Color sign(λ₂)ρ Value Type of Interaction Example in Benzaldehyde Systems
Blue Negative Strong, attractive (Hydrogen bonds) O-H···O, C-H···O
Green Near zero Weak (van der Waals) H···H contacts, π-π stacking
Red Positive Repulsive (Steric clash) Overlapping atomic regions

Note: This table is based on the established principles of RDG analysis. rsc.orggithub.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density (ρ(r)) to define atoms, bonds, and molecular structure. researchgate.netwiley-vch.de Developed by Richard Bader, QTAIM partitions a molecule into atomic basins based on zero-flux surfaces of the gradient vector field of the electron density. wiley-vch.de This analysis provides quantitative information about the nature of chemical bonds through the properties at bond critical points (BCPs), which are points of minimum electron density along a bond path. researchgate.netwiley-vch.de

Key topological parameters at a BCP used to characterize interactions include:

Electron density (ρ(r)) : Its magnitude correlates with the bond order.

Laplacian of the electron density (∇²ρ(r)) : A negative value indicates a shared interaction (covalent bond), while a positive value suggests a closed-shell interaction (ionic, hydrogen, or van der Waals bond). researchgate.net

Total electron energy density (H(r)) : A negative H(r) is indicative of a covalent character, while a positive or near-zero H(r) points to non-covalent interactions. researchgate.net

QTAIM analysis has been employed to study intra- and intermolecular interactions in substituted benzaldehydes. researchgate.netresearchgate.net For 5-chloro-2-hydroxy-3-methoxybenzaldehyde, QTAIM was used alongside other computational methods to profile its bonding characteristics. researchgate.net In studies of other molecular systems, QTAIM has been instrumental in characterizing C–H···O and N–H···O hydrogen bonds. researchgate.net The presence of a bond path and a BCP between a hydrogen atom and an acceptor atom is a clear indicator of a hydrogen bond. numberanalytics.com

Table 5: QTAIM Parameters for Characterizing Chemical Interactions

Interaction Type Electron Density (ρ(r)) Laplacian (∇²ρ(r)) Total Energy Density (H(r))
Covalent (Shared-shell) Large (>0.2 a.u.) Negative Negative
Polar Covalent Intermediate Negative or small positive Negative
Hydrogen Bond (Closed-shell) Small (0.002–0.04 a.u.) Positive Small negative or positive
van der Waals (Closed-shell) Very small (<0.01 a.u.) Positive Positive

Note: This table presents typical ranges for QTAIM parameters based on established literature. researchgate.netwiley-vch.denumberanalytics.com

Intermolecular Interactions and Hydrogen Bonding Characterization

The crystal structure and physical properties of this compound and its derivatives are significantly influenced by intermolecular interactions, particularly hydrogen bonds. researchgate.netiucr.org While the parent molecule lacks strong hydrogen bond donors, weak C–H···O hydrogen bonds play a crucial role in stabilizing the crystal lattice. researchgate.netacs.org

In the solid state, the carbonyl oxygen of the aldehyde group is a primary hydrogen bond acceptor. acs.org Studies on related methoxybenzaldehyde compounds have shown that weak intermolecular C–H···O contacts, often involving aromatic or aldehydic C-H groups, lead to the formation of centrosymmetric dimers or extended supramolecular frameworks. researchgate.netiucr.org For instance, in 4-(4-chlorobenzyloxy)-3-methoxybenzaldehyde, weak C–H···O hydrogen bonds form centrosymmetric dimers, stabilizing the crystal structure. researchgate.net Similarly, in liquid 4-methoxybenzaldehyde, the formation of C–H···O bonded dimers has been confirmed through NMR and vibrational spectroscopy, with the carbonyl group acting as the acceptor. acs.org

Table 6: Common Intermolecular Interactions in Substituted Benzaldehydes

Interaction Type Donor Acceptor Typical Geometry/Strength
Strong Hydrogen Bond O-H O (carbonyl, methoxy, hydroxyl) Strong, directional
Weak Hydrogen Bond C-H (aromatic, aldehyde) O (carbonyl, methoxy) Weak, electrostatic in nature
Halogen Bonding C-Cl O, N (electron donors) Directional, moderate strength
π-π Stacking Aromatic Ring Aromatic Ring Dependent on ring orientation
van der Waals Forces H···H, C···H H, C Weak, non-directional

Note: This table summarizes potential interactions based on studies of related structures. researchgate.netiucr.org

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. nih.govbohrium.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. bohrium.com The binding affinity, often expressed as a binding energy (kcal/mol), is calculated to estimate the strength of the ligand-receptor interaction, with more negative values indicating a stronger binding. undikma.ac.id

Derivatives of this compound have been investigated as precursors for compounds with potential biological activities, and their interactions with various protein targets have been explored using molecular docking. nih.govbohrium.com For example, benzimidazole (B57391) derivatives synthesized from a this compound precursor were docked against antimicrobial and antioxidant targets. bohrium.com In another study, a chalcone (B49325) derivative synthesized using 4-hydroxy-3-methoxybenzaldehyde was docked into the active site of the estrogen receptor alpha (ERα), a target for breast cancer therapy. undikma.ac.id The study reported a binding energy of -7.82 kcal/mol, suggesting potential anticancer activity. undikma.ac.id

The interactions predicted by docking studies typically involve hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and key amino acid residues in the receptor's active site. tandfonline.com For instance, studies on the antimicrobial efficiency of 4-chlorobenzaldehyde (B46862) and 4-methoxybenzaldehyde derivatives have used molecular docking to correlate the compounds' structures with their activity against bacterial and fungal targets. nih.govresearchgate.net These simulations provide valuable insights that align with experimental findings and help rationalize the observed biological activities. nih.govtandfonline.com

Table 7: Representative Molecular Docking Results for Benzaldehyde Derivatives

Derivative Type Protein Target Binding Energy (kcal/mol) Key Interacting Residues (Example) Reference
Chalcone Derivative Estrogen Receptor α (ERα) -7.82 Glu353, Arg394, Phe404 undikma.ac.id
Benzimidazole Derivative Antimicrobial Target Not specified Not specified bohrium.com
Thiourea Derivative Antimicrobial Target Not specified Not specified nih.gov
Clascosterone (related structure) SMAD3 Protein -8.22 Not specified dntb.gov.ua

Note: This table presents examples of docking studies on compounds derived from or related to this compound to illustrate the application of this technique.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Affinity

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules, providing insights into their conformational landscapes and interactions with biological targets. mun.ca By simulating the movements of atoms and molecules over time, researchers can predict how a compound like this compound and its derivatives will behave in a biological system, which is crucial for drug design and development. mun.ca

While direct MD simulation studies on this compound are not extensively documented in publicly available research, the application of these techniques to its derivatives offers significant insights. For instance, MD simulations have been employed to study the interaction between DNA and barbituric acid derivatives synthesized from related (benzyloxy)benzaldehydes. nih.gov In one such study, a derivative, 5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, which shares a core structure with this compound, was investigated. nih.gov

The primary goal of these simulations is to obtain a realistic model of the ligand-DNA interaction and to calculate the binding free energy (ΔG), which indicates the strength of the binding between the small molecule and its target. nih.gov For derivatives of (benzyloxy)benzaldehydes, molecular docking initially predicts potential binding modes, which are then refined using MD simulations to achieve a more accurate representation of the interaction in a dynamic environment. nih.gov

Table 1: Binding Affinity of a Related Barbituric Acid Derivative

Compound Target Binding Free Energy (ΔG) (kcal/mol)
5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione derivative (4j) CG-rich DNA -8.80
5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione derivative (4j) AT-rich DNA -8.10

This table is generated based on data for a derivative compound to illustrate the application of molecular dynamics in binding affinity studies. nih.gov

Non-linear Optical (NLO) Properties and Material Design

Non-linear optical (NLO) materials are of great interest due to their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is determined by its hyperpolarizability (β), which is influenced by the molecular structure, presence of donor-acceptor groups, and π-electron conjugation.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules. tandfonline.commdpi.com While specific experimental NLO data for this compound is scarce, theoretical studies on structurally similar molecules provide valuable insights.

A study on 4-ethoxy-3-methoxybenzaldehyde (B93258) (EMBA), an analogue of this compound, computed its NLO properties using the B3LYP quantum chemical calculation method. tandfonline.com The results for dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) indicate its potential as an NLO material. tandfonline.com The charge transfer characteristics, often analyzed through Natural Bond Orbital (NBO) analysis, are significant for determining potential NLO features. tandfonline.com

Furthermore, research on various chlorobenzaldehydes (ortho, meta, and para isomers) using DFT calculations has shown that the position of the chlorine atom significantly affects the NLO properties. mdpi.com These studies typically use urea (B33335) as a reference compound for comparing NLO activity. The calculated first-order hyperpolarizability of these related compounds suggests that substituted benzaldehydes can be promising candidates for NLO materials. mdpi.com The investigation of intermolecular compounds, such as the complex formed between 4-chloroaniline (B138754) and 3-hydroxy-4-methoxybenzaldehyde, also contributes to the understanding of how molecular interactions in a crystal lattice can influence optical properties. researchgate.net

Table 2: Calculated NLO Properties of a Structurally Similar Compound (4-Ethoxy-3-methoxybenzaldehyde)

Property Value
Dipole Moment (μ) Data not available in abstract
Polarizability (α) Data not available in abstract
First Hyperpolarizability (β) Computed via B3LYP

This table is based on a study of a closely related compound, 4-ethoxy-3-methoxybenzaldehyde, to infer the potential NLO properties. tandfonline.com Specific values were not detailed in the abstract.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
4-chlorobenzaldehyde
4-methoxybenzaldehyde
4-ethoxy-3-methoxybenzaldehyde
Urea
4-chloroaniline

Biological Activity and Medicinal Chemistry Applications of 4 Chloro 3 Methoxybenzaldehyde Derivatives

Comprehensive Antimicrobial Activity Investigations

The antimicrobial efficacy of 4-chloro-3-methoxybenzaldehyde derivatives has been evaluated through numerous in vitro and in silico studies, demonstrating their potential against a wide array of pathogenic microorganisms.

In Vitro and In Silico Antibacterial Efficacy Studies

Research has consistently shown that derivatives of this compound exhibit notable antibacterial properties. These studies often involve determining the minimum inhibitory concentration (MIC) to quantify their efficacy.

Derivatives of this compound have demonstrated significant activity against Gram-positive bacteria. For instance, certain thieno[2,3-d]pyrimidine (B153573) derivatives incorporating the this compound moiety have shown potent activity against Staphylococcus aureus, with MIC values below 3.9 µg/ml. ajrconline.org Specifically, compounds with a chloro substitution at position C-4 on the phenyl ring showed enhanced antibacterial activity. ajrconline.org

Similarly, studies on other derivatives revealed high activity against Bacillus subtilis. semanticscholar.orgresearchgate.net This suggests that these compounds are generally more effective against Gram-positive bacteria compared to Gram-negative bacteria. semanticscholar.orgresearchgate.net Hydrazone derivatives have also been screened against Staphylococcus aureus and Bacillus subtilis, with some compounds showing good antibacterial sensitivity. asianpubs.org

Table 1: In Vitro Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria

Derivative Type Bacterial Strain MIC (µg/mL) Reference
Thieno[2,3-d]pyrimidines Staphylococcus aureus < 3.9 ajrconline.org
Thieno[2,3-d]pyrimidines Bacillus subtilis Not specified ajrconline.org
1,3,4-oxadiazole-2-ylmethoxy Staphylococcus aureus < 3.9 ajrconline.org
1,3,4-oxadiazole-2-ylmethoxy Bacillus subtilis Not specified ajrconline.org
Hydrazones Staphylococcus aureus Not specified asianpubs.org
Hydrazones Bacillus subtilis Not specified asianpubs.org

The efficacy of this compound derivatives against Gram-negative bacteria has also been investigated. While some derivatives have shown considerable activity against Moraxella, they exhibited lower activity against Enterobacter. semanticscholar.orgresearchgate.net

In a study involving 7-methoxyquinoline (B23528) derivatives, one compound displayed the highest effect against Escherichia coli, with a MIC of 7.812 µg/mL. mdpi.com Other derivatives in the same study also showed broad-spectrum antimicrobial activity, albeit lower than the most potent compound. mdpi.com Schiff's base derivatives have also been screened against Escherichia coli, among other strains. tsijournals.com

Table 2: In Vitro Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria

Derivative Type Bacterial Strain MIC (µg/mL) Reference
7-methoxyquinoline Escherichia coli 7.812 mdpi.com
General derivatives Moraxella Not specified semanticscholar.orgresearchgate.net
General derivatives Enterobacter Not specified semanticscholar.orgresearchgate.net
Schiff's base Escherichia coli Not specified tsijournals.com
Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

Antifungal Potential and Specific Strain Efficacy (e.g., Candida albicans, Trichophyton, A. niger)

Derivatives of this compound have demonstrated significant antifungal properties. Some synthesized compounds have shown superior antifungal action compared to their antibacterial activity. semanticscholar.orgresearchgate.net High activity has been observed against Trichophyton, while the activity against Aspergillus niger was lower. semanticscholar.orgresearchgate.net

Thieno[2,3-d]pyrimidine derivatives have shown promising activity against Candida albicans, with MIC values of 125 µg/ml. ajrconline.org Pyrazoline derivatives with a chlorophenyl substituent also exhibited significant antifungal activity against Candida albicans and Aspergillus niger. ijrar.org Furthermore, certain chalcone (B49325) derivatives have demonstrated potent antifungal activity against dermatophytes like Trichophyton rubrum. jddtonline.info

Table 3: Antifungal Activity of this compound Derivatives

Derivative Type Fungal Strain MIC (µg/mL) Reference
Thieno[2,3-d]pyrimidines Candida albicans 125 ajrconline.org
Pyrazolines Candida albicans Not specified ijrar.org
Pyrazolines Aspergillus niger Not specified ijrar.org
Chalcones Trichophyton rubrum Not specified jddtonline.info
General derivatives Trichophyton Not specified semanticscholar.orgresearchgate.net
General derivatives Aspergillus niger Not specified semanticscholar.orgresearchgate.net

Elucidation of Antimicrobial Mechanisms of Action

The antimicrobial action of these derivatives is believed to stem from their interaction with bacterial membranes and metabolic processes. jmchemsci.com The presence of functional groups like aldehydes can disrupt bacterial membranes, leading to cell lysis and leakage of intracellular contents. mdpi.com

In silico studies, such as molecular docking and density functional theory (DFT), have been employed to understand the mechanisms of action. semanticscholar.orgresearchgate.nettandfonline.com These computational methods help to explain the reactivity and stability of the compounds and their interactions with microbial targets. semanticscholar.orgresearchgate.nettandfonline.com For instance, natural bond orbital (NBO) analysis has confirmed strong intra- and intermolecular interactions that correlate with the observed antimicrobial efficacy. semanticscholar.orgresearchgate.nettandfonline.com Some quinoline (B57606) derivatives have been shown to cause protein leakage from bacterial cells, indicating damage to the cell membrane. mdpi.com

Anti-Virulence Strategies (e.g., against MRSA virulence factors)

In addition to direct antimicrobial activity, some derivatives are being investigated for their potential to inhibit bacterial virulence factors, which are crucial for pathogenicity. nih.gov Research into anti-virulence therapies is a promising strategy to combat multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While specific studies on this compound derivatives targeting MRSA virulence factors are not extensively detailed in the provided context, the broader class of related compounds, such as coumarins, has shown anti-biofilm and anti-hemolysis activities at sub-inhibitory concentrations. nih.gov

Anticancer Activity and Cytotoxicity Studies

The investigation of this compound derivatives has revealed promising potential in the realm of oncology. These compounds have been utilized as building blocks for the synthesis of more complex molecules that exhibit significant cytotoxic effects against a variety of human cancer cells.

A notable class of compounds derived from this compound precursors are novel 2-pyrazoline (B94618) derivatives. Specifically, a precursor, 4-(7-chloroquinolin-4-yloxy)-3-methoxybenzaldehyde, was synthesized from 4-hydroxy-3-methoxybenzaldehyde and subsequently used to create a series of chalcones, which were then converted into N-acetyl- and N-formylpyrazoline derivatives. mdpi.comresearchgate.net

Several of these pyrazoline derivatives demonstrated remarkable antitumor activity when screened by the U.S. National Cancer Institute (NCI) against a panel of 58 human cancer cell lines. mdpi.com Compounds 7b, 7d, 7f, 8c, and 8f were identified as particularly active, with 50% growth inhibition (GI₅₀) values in the micromolar and sub-micromolar range across various cancer types, including leukemia, melanoma, and cancers of the lung, colon, brain, breast, ovary, kidney, and prostate. mdpi.comresearchgate.net For instance, compound 7f showed a GI₅₀ of 0.48 µM against the SNB-75 CNS cancer cell line, while compound 7b had a GI₅₀ of 1.40 µM against the BT-549 breast cancer cell line. mdpi.com

Table 1: In Vitro Growth Inhibition (GI₅₀) of Selected 2-Pyrazoline Derivatives Data sourced from studies on a panel of 58 human tumor cell lines. mdpi.com

Compound Cancer Panel Cell Line GI₅₀ (µM)
7b Breast Cancer BT-549 1.40
7d CNS Cancer SNB-75 1.66
7f CNS Cancer SNB-75 0.48
8c Non-Small Cell Lung HOP-92 1.50
8f CNS Cancer SNB-75 1.13

The anticancer effects of derivatives based on this compound are linked to specific molecular mechanisms, primarily enzyme inhibition. One such class of derivatives, (Z)-2-benzylidenebenzofuran-3(2H)-ones (aurones), has been investigated for its ability to inhibit PIM1 kinase, a therapeutic target implicated in cell proliferation and apoptosis inhibition in various human cancers.

Extensive docking simulations have shown that the inhibitory activity of these aurone (B1235358) derivatives originates from the formation of multiple hydrogen bonds, combined with hydrophobic interactions within the ATP-binding site of the PIM1 kinase. This interaction effectively blocks the enzyme's activity, leading to antiproliferative effects. Chemical modification of the 2-benzylidenebenzofuran-3(2H)-one scaffold has led to the discovery of potent nanomolar inhibitors with activity against human breast cancer cell lines.

While related isomers such as 3-chloro-4-methoxybenzaldehyde (B1194993) and 5-chloro-2-hydroxy-3-methoxybenzaldehyde (B1352192) have been studied for their potential as transferase inhibitors and antagonists of human phosphorylated IRE1 alpha, researchgate.net specific research investigating derivatives of this compound for these particular activities was not prominent in the reviewed literature.

Molecular Mechanisms of Anticancer Action (e.g., enzyme inhibition, protein binding)

Anti-Inflammatory Effects of this compound Derivatives

Although various benzaldehyde (B42025) derivatives, particularly those based on the closely related vanillin (B372448) structure, have been explored for anti-inflammatory properties, orientjchem.orgnih.gov there is limited specific information in the available scientific literature on the anti-inflammatory effects of compounds directly derived from this compound.

Antiviral Properties and Their Biological Basis

The antiviral potential of chalcones and other heterocyclic compounds is a broad area of research. acs.org However, studies focusing specifically on the antiviral properties and associated biological mechanisms of this compound derivatives are not extensively reported in the reviewed literature.

Enzyme Inhibition Studies (e.g., Lipoxygenases, Bacterial Enzymes)

Derivatives of related structures, such as isomers or precursors like vanillin, have been investigated as inhibitors of various enzymes, including lipoxygenases and bacterial enzymes like dihydropteroate (B1496061) synthetase. ekb.eggoogle.com However, research specifically detailing the inhibition of lipoxygenases or bacterial enzymes by derivatives of this compound is limited in the available scientific sources.

Investigation of Ligand-Metal Ion Interactions within Biological Systems

The ability of organic molecules to act as ligands and coordinate with metal ions is a cornerstone of bioinorganic chemistry, influencing numerous biological processes. Derivatives of this compound are frequently used to create Schiff base and other types of ligands whose biological activity is often enhanced upon chelation with transition metal ions. These metal complexes have shown promise as therapeutic agents.

Schiff base ligands derived from substituted benzaldehydes can interact with metal ions and proteins, thereby modulating their function and activity. The resulting metal complexes often exhibit superior biological properties compared to the free ligands. For instance, dithiocarbazate derivatives, which feature nitrogen and sulfur donor atoms, readily coordinate with transition metals to form stable complexes. researchgate.net Studies have shown that metal complexes of dithiocarbazate derivatives possess significant antibacterial, antifungal, and anticancer properties. researchgate.net The enhanced activity is often attributed to the principles of chelation theory, where the polarity of the metal ion is reduced upon complexation, increasing the lipophilicity of the complex and facilitating its transport across biological membranes.

A novel substituted dithiocarbazate ligand, S-benzyl-β-N-4-chloro-3-nitrobenzoyl dithiocarbazate (SB3NO), and its complexes with Copper(II), Zinc(II), Cobalt(II), and Nickel(II) have been synthesized and characterized. researchgate.net The ligand coordinates with the metal ions through the oxygen of the carbonyl group and the sulfur of the thiol group. researchgate.net The study concluded that the incorporation of these metal ions significantly enhanced the antibacterial activity compared to the free ligand, highlighting the potential of these metal-based compounds as effective antibacterial agents. researchgate.net

Research on Neurological Disorder Targets

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a closely related compound, and its derivatives have demonstrated efficacy in models of Alzheimer's disease and other neurological dysfunctions, suggesting that the methoxybenzaldehyde scaffold is a valuable starting point for neurotherapeutics. iucr.org Research into related heterocyclic structures has further expanded the potential applications in this area.

Acridine (B1665455) derivatives, for example, are being investigated as therapeutic agents for neurological disorders. rsc.org Certain acridine derivatives have been tested for their ability to inhibit histone deacetylases (HDACs), which are implicated in malignancies and neurological conditions. rsc.org Additionally, some prepared acridone (B373769) derivatives showed potent anticonvulsant activities in pentylenetetrazole (PTZ)-induced seizure tests. rsc.org Specifically, derivatives bearing a methoxy (B1213986) group on the acridone ring were among the most potent compounds. rsc.org This indicates that the structural motifs derived from or related to methoxybenzaldehydes can be incorporated into larger scaffolds to target neurological pathways.

Design and Synthesis of Thiazolidine (B150603) Derivatives for Pharmacological Research

The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of various compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and antiproliferative effects. jifro.ir The synthesis of thiazolidine derivatives often involves the condensation of a substituted benzaldehyde with a compound containing a thiol and an amine group, such as cysteine or thioglycolic acid.

One synthetic route involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with L-cysteine hydrochloride and sodium acetate (B1210297) to yield (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid. jifro.ir In another approach, azo-azomethine compounds derived from 4-hydroxy-3-methoxybenzaldehyde are reacted with thioglycolic acid to afford thiazolidinone derivatives. ekb.eg

Hybrid molecules incorporating the thiazolidine moiety have also been developed. A series of compounds featuring both triazole and thiazolidine-2,4-dione nuclei demonstrated potent antifungal activity. mdpi.com The highest activity was observed in a compound with a para-chlorobenzylidene substituent in the thiazolidine fragment, underscoring the importance of the specific substitution pattern derived from the starting aldehyde. mdpi.com These findings highlight the versatility of the thiazolidine scaffold and the potential for creating highly active pharmacological agents through derivatization.

Table 1: Synthesis of Thiazolidine Derivatives

Starting Aldehyde Reagents Product Class Reference
4-hydroxy-3-methoxybenzaldehyde L-cysteine hydrochloride, Sodium acetate Thiazolidine-4-carboxylic acid jifro.ir
Azo-azomethine from 4-hydroxy-3-methoxybenzaldehyde Thioglycolic acid, Zinc chloride Thiazolidinone ekb.eg

Exploration of Hydrazone Derivatives in Medicinal Chemistry

Hydrazones, characterized by the >C=N-NH- functional group, are a cornerstone of medicinal chemistry, exhibiting a vast array of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. phytojournal.comrsc.org They are typically synthesized through the condensation reaction of an aldehyde or ketone with a hydrazine (B178648) derivative. The use of this compound in this reaction allows for the creation of hydrazones with specific electronic and steric properties that influence their biological targets.

A series of phenolic hydrazone derivatives were synthesized and evaluated for their antiradical activity, demonstrating the potential of these compounds as antioxidants. researchgate.net Other studies have focused on the synthesis of hydrazide-hydrazone derivatives from 4-methoxybenzaldehyde (B44291) and their subsequent evaluation as antitumor agents. semanticscholar.orgnih.gov For instance, a study detailed the synthesis of hydrazide-hydrazone derivatives by condensing 4-((5-nitrofuran-2-yl)methoxy)-3-iodo-5-methoxybenzaldehyde (derived from vanillin) with various benzohydrazides. amazonaws.com Several of these compounds displayed significant anti-inflammatory activity. amazonaws.com The ease of synthesis and the diverse pharmacological profile make hydrazones a continuously fruitful area of research. phytojournal.com

Table 2: Bioactivity of Hydrazone Derivatives

Hydrazone Scaffold Biological Activity Investigated Key Finding Reference
Phenolic hydrazone/hydrazide derivatives Antiradical activity Compounds showed significant radical scavenging capabilities. researchgate.net
Hydrazide-hydrazones from 4-methoxybenzaldehyde Antitumor activity Synthesized compounds showed inhibitory effects against cancer cell lines. semanticscholar.orgnih.gov

Synthesis and Bioactivity of Quinazoline (B50416) Derivatives

Quinazoline and its fused heterocyclic derivatives are of significant interest due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. biomedpharmajournal.orgptfarm.plmdpi.com The 4(3H)-quinazolinone core is a particularly common scaffold in drug design.

Derivatives are often synthesized by reacting an appropriately substituted anthranilic acid or 2-aminobenzamide (B116534) with other reagents to build the heterocyclic system. The aldehyde group of this compound can then be incorporated at various stages to introduce a substituted benzylidene moiety. For example, a study reported the reaction of an N-aminoquinazoline derivative with 4-hydroxy-3-methoxybenzaldehyde. mdpi.com The resulting quinazoline derivative (compound 5) was evaluated for its inhibitory activity against viral and inflammatory enzymes. mdpi.com

The research showed that this derivative was a good inhibitor of 3CLpro, cPLA2, and sPLA2. mdpi.com The IC₅₀ value against the SARS-CoV-2 main protease (3CLpro) was found to be 3.68 µM. mdpi.com This highlights a modern application of this classic scaffold in the search for novel antiviral and anti-inflammatory agents. The versatility of the quinazoline ring system, combined with the specific substitution patterns introduced by aldehydes like this compound, continues to provide a rich source of new bioactive compounds. mdpi.comnih.gov

Table 3: Synthesized Compound Names

Compound Name
(4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid
3CLpro
4-((5-nitrofuran-2-yl)methoxy)-3-iodo-5-methoxybenzaldehyde
4-hydroxy-3-methoxybenzaldehyde
Cobalt(II)
Copper(II)
L-cysteine hydrochloride
Nickel(II)
S-benzyl-β-N-4-chloro-3-nitrobenzoyl dithiocarbazate (SB3NO)
Sodium acetate
Thioglycolic acid
Vanillin
Zinc chloride
Zinc(II)
cPLA2

Applications in Materials Science and Agrochemical Research

Advanced Organic Synthesis as a Versatile Building Block for Complex Materials

4-Chloro-3-methoxybenzaldehyde serves as a versatile building block in organic chemistry, enabling the construction of more complex molecules for materials science and chemical engineering. chemimpex.com Its aldehyde functional group readily participates in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, making it a valuable precursor for chalcone (B49325) derivatives. rsc.org The reactivity of the compound, enhanced by its halogen and methoxy (B1213986) substituents, makes it a preferred intermediate for synthesizing a range of materials. researchgate.net

The compound's utility is demonstrated in its use to create novel binary organic complexes. For instance, a 1:1 molecular complex has been synthesized through a solvent-free, solid-state reaction between 4-chloroaniline (B138754) and 3-hydroxy-4-methoxybenzaldehyde, a closely related isomer. osti.gov This highlights the capacity of substituted benzaldehydes to form new materials with specific physicochemical properties. Furthermore, its structural motifs are found in various building blocks used for drug discovery and the synthesis of functional materials. chemdiv.comsigmaaldrich.com Its ability to undergo transformations like cyclization reactions further expands its utility in creating diverse molecular architectures, such as coumarin (B35378) derivatives. nih.gov

Development of Agrochemical Products (Pesticides, Herbicides)

In the agrochemical sector, this compound and its derivatives are important intermediates in the development of pesticides and herbicides. chemimpex.comresearchgate.neta2bchem.com The presence of a halogen atom in such aromatic compounds is often linked to pesticidal activity. nih.gov For example, p-Hydroxybenzaldehyde, a related compound, is used in the synthesis of the herbicides bromoxynil (B128292) and chloroxynil. google.com The structural features of this compound make it a valuable component in formulating effective agrochemical products that aim for enhanced efficacy and environmental safety. chemimpex.com Its role as an intermediate is crucial in a field that continuously seeks new active ingredients for crop protection. chemball.com

Research has shown that Schiff bases and other compounds derived from substituted benzaldehydes can exhibit significant biological activities, including antibacterial and antifungal properties, which are relevant to agrochemical applications. researchgate.netnih.govnih.gov Studies on compounds synthesized from 4-chlorobenzaldehyde (B46862) and 4-methoxybenzaldehyde (B44291) have demonstrated notable antifungal action, suggesting the potential for creating effective fungicides. researchgate.net

Application in Dye and Pigment Synthesis

This compound is utilized in the synthesis of dyes and pigments. chemimpex.comresearchgate.net Its chromophoric properties, or the ability to impart color, make it a suitable precursor for various coloring agents used in industries like textiles. A significant application is in the creation of azo compounds, which represent a large class of organic dyes. researchgate.net

For example, new azo-azomethine compounds have been prepared using 4-hydroxy-3-methoxybenzaldehyde (vanillin), an isomer of the title compound, through diazotization and subsequent condensation reactions. ekb.eg Similarly, other substituted benzaldehydes are used to synthesize azo dyes and organic pigments. researchgate.netgoogle.com The chemical structure of this compound allows for the creation of dyes with specific hues and stability, contributing to the vast palette of synthetic colorants available for commercial use.

Research on Corrosion Inhibition Potential in Industrial Applications

Substituted benzaldehydes and their derivatives, particularly Schiff bases, are actively researched for their potential to inhibit corrosion of metals in industrial settings. rsc.orgacs.org These organic compounds can form a protective layer on a metal's surface, effectively shielding it from corrosive environments like acidic solutions. uctm.edu The inhibition mechanism often involves the adsorption of the inhibitor molecules onto the metal surface. uctm.eduwu.ac.th

While research on this compound itself is specific, studies on closely related compounds establish the principle. For instance, Schiff bases synthesized from 3-hydroxy-4-methoxybenzaldehyde and 4-hydroxy-3-methoxybenzaldehyde (vanillin) have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid. rsc.orgrsc.org Similarly, 4-hydroxy-3-methoxybenzaldehyde has been studied as a volatile corrosion inhibitor for carbon steel, demonstrating high inhibition efficiency. uctm.edu The presence of heteroatoms (like oxygen and nitrogen) and aromatic rings in these molecules facilitates their adsorption on the metal surface, making them effective mixed-type inhibitors. uctm.eduwu.ac.th

Table 1: Research Findings on Corrosion Inhibition by Benzaldehyde (B42025) Derivatives
Inhibitor Compound/DerivativeMetalCorrosive MediumKey FindingReference
Schiff Base from 3-hydroxy-4-methoxybenzaldehydeMild Steel1 M HClActs as an effective corrosion inhibitor. rsc.org
4-hydroxy-3-methoxybenzaldehyde (Vanillin)Carbon SteelAtmospheric (Simulated)Acts as a mixed-type volatile inhibitor with efficiency up to 91.9%. uctm.edu
Chitosan Schiff Base from 4-hydroxy-3-methoxybenzaldehydeMild Steel1 M HClFunctions as an effective green corrosion inhibitor. acs.org
Schiff Bases from various aldehydesMild Steel1 M HClInhibition efficiency increases with inhibitor concentration. wu.ac.th

Design and Synthesis of Fluorescent Sensors (e.g., BODIPY, Schiff Base Ligands)

Schiff bases derived from this compound and similar aromatic aldehydes are valuable in the design of fluorescent sensors for detecting metal ions. These sensors often operate on a "turn-on" or "turn-off" mechanism, where the fluorescence is enhanced or quenched upon binding with a specific ion. researchgate.netmdpi.comresearchgate.net The ease of synthesis and the ability to tune their selectivity and sensitivity make Schiff bases excellent candidates for chemosensors. researchgate.netmdpi.com

For example, Schiff bases derived from 3-hydroxy-4-methoxybenzaldehyde have been investigated for their optical properties, including fluorescence. rsc.org Research on other methoxybenzaldehyde derivatives has led to the development of fluorescent sensors for ions like Ce³⁺ and Al³⁺. researchgate.netresearchgate.net The imine (-C=N-) group and other donor atoms in the Schiff base structure can selectively coordinate with metal ions, leading to a detectable change in their photophysical properties. mdpi.comuobasrah.edu.iq This makes them useful for applications in environmental monitoring and biological research. mdpi.com

Development of Novel Functional Materials Utilizing this compound

This compound is a precursor in the synthesis of novel functional materials with tailored properties. ambeed.com Its unique structure can be incorporated into larger molecules to influence their physical and chemical characteristics. An example is the creation of a novel binary organic complex formed between 4-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde. osti.gov This complex was synthesized via a solvent-free method and grown into a single crystal, which exhibited 70% transmittance efficiency and a wide transparency window, indicating its potential for optical applications. osti.gov

The development of such materials is driven by the ability to control their structure at the molecular level. By using versatile building blocks like this compound, researchers can design materials for specific functions, including those for use in optoelectronics and other advanced technologies. osti.govambeed.com

Investigation of Non-Linear Optical (NLO) Properties in Advanced Materials

There is growing interest in the non-linear optical (NLO) properties of organic materials derived from substituted benzaldehydes. researchgate.netresearchgate.net These materials can alter the properties of light and are essential for applications in optoelectronics and photonics. Theoretical and experimental studies have been conducted on related molecules, such as 3-chloro-4-methoxybenzaldehyde (B1194993), to understand their molecular structure, vibrational spectra, and potential for NLO activity. researchgate.net

Advanced Analytical Techniques Utilizing 4 Chloro 3 Methoxybenzaldehyde

Chromatographic Applications for Substance Identification and Quantification

In analytical chemistry, chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for separating, identifying, and quantifying components within a mixture. The utility of 4-chloro-3-methoxybenzaldehyde in these applications is primarily associated with its potential use as an internal standard or as a precursor for synthesizing derivatizing agents.

Substance Identification:

The identification of unknown compounds in a sample is a critical function of chromatography, often coupled with mass spectrometry (GC-MS or LC-MS). This compound itself can be identified and characterized by these methods. The presence of chlorine in its structure results in a characteristic isotopic pattern (due to the presence of ³⁵Cl and ³⁷Cl isotopes) in its mass spectrum, aiding in its unambiguous identification. The NIST Mass Spectrometry Data Center library contains the GC-MS data for this compound, which serves as a reference for its identification. nih.gov

Substance Quantification:

For accurate quantification in chromatography, an internal standard (IS) is often employed. An IS is a compound with similar chemical properties to the analyte of interest that is added in a known concentration to both the calibration standards and the unknown samples. numberanalytics.com This allows for correction of variations in sample injection volume, instrument response, and sample preparation efficiency. numberanalytics.comnih.gov

A structural analog is a common type of internal standard that is chemically similar to the analyte but not identical. numberanalytics.com Given its specific structure, this compound could potentially serve as a structural analog internal standard for the quantification of other substituted benzaldehydes or related aromatic compounds. For an internal standard to be effective, it must be well-separated from the analyte in the chromatogram and not interfere with the analyte's signal. okstate.edu

The table below illustrates the typical validation parameters that would be assessed when using a compound like this compound as an internal standard for the quantification of a hypothetical analyte, "Analyte X," using a chromatographic method.

ParameterDescriptionExample Value/Result
Retention Time (Analyte X) The time it takes for Analyte X to pass through the chromatographic column.5.4 min
Retention Time (IS) The time it takes for this compound (as IS) to pass through the column. It should be different from the analyte's retention time.6.2 min
Linearity (R²) The correlation coefficient of the calibration curve, indicating how well the response ratio (Analyte/IS) relates to concentration. bas.bg>0.999
Limit of Quantification (LOQ) The lowest concentration of Analyte X that can be reliably quantified with acceptable precision and accuracy. bas.bg0.5 µg/mL
Precision (%RSD) The relative standard deviation, measuring the closeness of repeated measurements.<5%
Accuracy (% Recovery) The percentage of the true concentration of Analyte X that is measured by the method.95-105%

Development of this compound Derivatives as MALDI Matrices

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique in mass spectrometry used for the analysis of large, fragile biomolecules and synthetic polymers. researchgate.net The choice of the matrix, a small organic molecule that co-crystallizes with the analyte, is critical for a successful MALDI analysis. nih.gov The matrix absorbs energy from the laser, facilitating the desorption and ionization of the analyte molecules while minimizing their fragmentation. researchgate.net

Derivatives of cinnamic acid and benzoic acid are common classes of MALDI matrices. nih.gov Research has shown that substituted benzaldehydes are excellent precursors for the synthesis of custom MALDI matrices, particularly derivatives of α-cyanocinnamic acid. pnas.orgmdpi.com The properties of the resulting matrix, such as its ability to protonate the analyte, can be fine-tuned by altering the substituents on the benzaldehyde (B42025) ring. pnas.org

The standard method for synthesizing these matrices is the Knoevenagel condensation, where a substituted benzaldehyde reacts with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid, in the presence of a weak base catalyst like ammonium (B1175870) acetate (B1210297). pnas.orgmdpi.com

Using this compound as the starting benzaldehyde in a Knoevenagel condensation with cyanoacetic acid would yield 4-chloro-3-methoxy-α-cyanocinnamic acid . This derivative is a logical candidate for a novel MALDI matrix. The electron-withdrawing chloro group and the electron-donating methoxy (B1213986) group would influence the proton affinity of the final molecule. A lower proton affinity in a matrix is often desirable as it can lead to more efficient proton transfer to the analyte, resulting in enhanced signal intensity and improved analytical performance. pnas.org The development of 4-chloro-α-cyanocinnamic acid (Cl-CCA) from a related benzaldehyde demonstrated that such rational design based on modifying proton affinity can lead to superior MALDI matrices. researchgate.netnih.govpnas.org

The table below outlines the synthesis of potential MALDI matrices from various substituted benzaldehydes via Knoevenagel condensation, illustrating the pathway by which this compound could be utilized.

Starting BenzaldehydeReactantResulting MALDI Matrix DerivativeKey Feature
4-Hydroxybenzaldehyde Cyanoacetic acidα-Cyano-4-hydroxycinnamic acid (CHCA)A widely used, standard matrix for peptides. apmaldi.com
2-Chloro-4-fluorobenzaldehyde Cyanoacetic acid2-Chloro-4-fluoro-α-cyanocinnamic acidUsed to synthesize substituted α-cyanocinnamic acid derivatives. sigmaaldrich.com
3,4-Dimethoxybenzaldehyde Cyanoacetic acid3,4-Dimethoxycinnamic acidInvestigated as a matrix for imaging low molecular weight compounds. mdpi.com
This compound Cyanoacetic acid4-Chloro-3-methoxy-α-cyanocinnamic acidA rationally designed candidate with potentially modified proton affinity for enhanced performance.

Future Research Directions and Translational Perspectives

Strategic Optimization of Antimicrobial Therapies and Resistance Mitigation

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents and strategies. researchgate.net The benzaldehyde (B42025) scaffold, including structures related to 4-Chloro-3-methoxybenzaldehyde, is a promising foundation for creating new antimicrobial compounds. mdpi.com Research has demonstrated that derivatives synthesized from precursors like 4-chlorobenzaldehyde (B46862) and 4-methoxybenzaldehyde (B44291) exhibit significant antimicrobial properties. researchgate.netraco.cat

Future strategies involve the synthesis of new heterocyclic derivatives, a class of compounds known for their broad biological activities. researchgate.net Studies have shown that Schiff's bases and thiazolidinone derivatives incorporating a substituted benzaldehyde moiety display notable antimicrobial effects. tsijournals.comtsijournals.com For instance, derivatives of 4-hydroxy-3-methoxybenzaldehyde (vanillin) have been converted into azo-azomethine and thiazolidinone compounds that show good to moderate activity against various bacterial and fungal strains. ekb.eg Similarly, novel 1,2,4-triazole (B32235) derivatives synthesized using 4-methoxybenzaldehyde have shown moderate activity against microorganisms like Escherichia coli and Klebsiella pneumoniae. nih.gov

Research into benzoxazole (B165842) derivatives provides specific insights into how the core structure can be modified to enhance antibacterial activity. mdpi.com The following table details the antibacterial activity of a synthesized benzoxazole derivative, highlighting its potency. mdpi.com

CompoundTarget MicroorganismActivity (MIC in &micro;g/mL)Reference Drug (MIC in &micro;g/mL)
Benzoxazole Derivative 47Pseudomonas aeruginosa (Gram-negative)0.25Ciprofloxacin (0.5)
Enterococcus faecalis (Gram-positive)0.5Ciprofloxacin (1)

Advancements in Drug Discovery and Development Initiatives

This compound is a significant building block in drug discovery and development, valued for its ability to be transformed into more complex, biologically active molecules. chemimpex.com Its inherent reactivity, stability, and ease of handling make it a preferred intermediate for creating complex structures essential for new pharmaceuticals. chemimpex.com The compound is particularly noted as a precursor in the synthesis of agents targeting neurological disorders. chemimpex.com

The incorporation of halogen atoms into drug candidates can significantly influence their pharmacokinetic profiles and enhance biological activity. a2bchem.com The chloro and methoxy (B1213986) groups on the this compound ring offer multiple reaction sites, allowing for the creation of diverse molecular scaffolds. chemimpex.com This versatility is crucial for developing new active pharmaceutical ingredients (APIs). researchgate.net For example, related fluorinated benzaldehydes are used to synthesize heterocyclic compounds like benzofurans and benzothiophenes, which are core components of many biologically active drugs. a2bchem.com

The vanillin (B372448) scaffold, which is closely related to this compound, serves as a lead structure in many drug discovery programs, giving rise to derivatives with potent activities, including antimalarial effects against chloroquine-resistant Plasmodium falciparum. jddtonline.info The development of benzoxazole derivatives further illustrates this potential, with synthesized compounds showing a wide spectrum of pharmacological activities, including anticancer and anti-inflammatory effects. mdpi.com

Precursor ScaffoldSynthesized Compound ClassTherapeutic PotentialSource
Substituted BenzaldehydesBenzoxazolesAnticancer, Antimicrobial, Anti-inflammatory mdpi.com
4-hydroxy-3-methoxybenzaldehydeChalcones, PyrazolinesAntibacterial, Antimalarial jddtonline.info
4-methoxybenzaldehyde1,2,4-TriazolesAntimicrobial nih.gov
4-chlorobenzaldehydeThienopyrimidinesAntimicrobial raco.cat

Rational Design and Discovery of Novel Therapeutic Agents

Rational drug design leverages the known chemical properties of a molecular scaffold to create new therapeutic agents with high specificity and efficacy. This compound is an excellent candidate for such approaches due to its defined structure and reactivity. chemimpex.com The process often involves synthesizing a series of derivatives and evaluating how structural modifications affect biological activity, a technique known as structure-activity relationship (SAR) analysis. mdpi.com

Inspired by naturally occurring compounds, researchers have designed and synthesized derivatives with potent pharmacological profiles. researchgate.net For instance, benzoxazole derivatives have been rationally designed to target proteins involved in cancer progression. mdpi.com SAR studies on these compounds revealed that specific substitutions significantly impact their antiproliferative activity. mdpi.com Derivatives bearing a methoxy group at the 3-position of the phenyl ring and an N,N-diethyl or morpholine (B109124) substituent at the 4-position showed the highest activity against certain cancer cell lines. mdpi.com

Molecular docking studies are a critical component of this design process, allowing researchers to visualize and predict how a synthesized molecule will bind to its biological target, such as an enzyme or receptor. researchgate.netresearchgate.net This computational screening helps prioritize candidates for synthesis and testing, making the discovery process more efficient. researchgate.net The antiproliferative activity of rationally designed benzoxazole derivatives against various cancer cell lines is detailed below. mdpi.com

CompoundSubstituentsTarget Cell LineActivity (IC50 in &micro;M)
Benzoxazole Derivative 405-Cl, 4-morpholineNCI-H460 (Lung Cancer)0.4
Benzoxazole Derivative 455-Cl, 3-OCH3, 4-N(Et)2NCI-H460 (Lung Cancer)0.9
Benzoxazole Derivative 365-Cl, 4-morpholineCapan-1 (Pancreatic Cancer)2.0
Benzoxazole Derivative 365-Cl, 4-morpholineLN 229 (Glioblastoma)2.2

Expanding Applications in Materials Science and Chemical Engineering

Beyond its pharmaceutical applications, this compound is a versatile building block in materials science and chemical engineering. chemimpex.com Its structure is ideal for synthesizing a range of specialty chemicals, including dyes and agrochemicals like pesticides and herbicides. chemimpex.comresearchgate.net

In advanced materials development, related substituted benzaldehydes are used to construct molecules with specific optical and electronic properties. For example, similar structures serve as key components in the synthesis of liquid crystalline materials. ambeed.com Furthermore, fluorinated benzaldehyde analogs are used as linkers in the construction of highly ordered porous structures like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), which have applications in gas storage, separation, and catalysis. ambeed.com

Another significant application is in corrosion inhibition. Schiff bases synthesized from related aromatic aldehydes have been shown to be effective corrosion inhibitors for mild steel in acidic conditions. rsc.org These compounds form a protective layer on the metal surface, preventing degradation. This demonstrates the potential for creating high-performance, specialized materials from benzaldehyde precursors.

Application AreaProduct/Material TypeRole of Benzaldehyde DerivativeSource
AgrochemicalsPesticides, HerbicidesKey synthetic intermediate chemimpex.com
Chemical IndustryDyes, PigmentsPrecursor for chromophores chemimpex.com
Materials ScienceLiquid Crystals, COFs, MOFsStructural building block/linker ambeed.com
Corrosion InhibitorsForms protective Schiff base layer on metal rsc.org

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-3-methoxybenzaldehyde, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves selective chlorination and methoxylation of benzaldehyde derivatives. For example, chlorination of 3-methoxybenzaldehyde using chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst under controlled temperatures (40–60°C) can yield the target compound. Reaction optimization should focus on monitoring regioselectivity via HPLC or GC-MS to avoid over-chlorination byproducts . Solvent choice (e.g., dichloromethane) and reaction time (typically 4–6 hours) are critical for maximizing yield.

Q. How can purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer: Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^13C spectra to confirm substitution patterns (e.g., methoxy at C3, chloro at C4).
  • X-ray crystallography : For unambiguous confirmation, grow single crystals in ethanol/water mixtures and compare bond lengths/angles to related structures (e.g., 4-Ethoxy-3-methoxybenzaldehyde, where coplanarity of substituents is observed with RMS deviation <0.05 Å) .
  • Melting point analysis : Compare to literature values (e.g., analogs like 4-Chloro-2-fluorobenzaldehyde melt at 58–60°C ).

Q. What solvents and storage conditions are optimal for stabilizing this compound in experimental workflows?

Methodological Answer: Use anhydrous solvents (e.g., DMSO, DMF) to prevent hydrolysis of the aldehyde group. Store under inert gas (N₂/Ar) at –20°C in amber vials to avoid photodegradation. Monitor stability via periodic FT-IR to detect oxidation (e.g., carboxylic acid formation at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the chloro and methoxy groups influence the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer: The electron-withdrawing chloro group (C4) activates the aldehyde toward nucleophilic attack, while the methoxy group (C3) donates electrons via resonance, creating a polarized carbonyl. To study this, conduct kinetic experiments with Grignard reagents (e.g., MeMgBr) in THF, comparing rates to unsubstituted benzaldehyde. Use DFT calculations (e.g., Gaussian software) to map electron density and predict regioselectivity .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer: Cross-validate conflicting 1H^1H NMR signals (e.g., aromatic proton splitting patterns) by:

  • Synthesizing isotopically labeled analogs (e.g., 13C^{13}C-methoxy) to assign peaks unambiguously.
  • Referencing crystallographic data from related compounds (e.g., 4-Methoxy-3-(methoxymethyl)benzaldehyde, where C–H⋯O interactions distort proton environments ).
  • Using high-field NMR (≥500 MHz) to resolve overlapping signals.

Q. How can this compound serve as a precursor for bioactive heterocycles, and what experimental pitfalls should be avoided?

Methodological Answer: The compound is a key intermediate in synthesizing benzimidazoles or quinazolines. For example:

  • Condense with o-phenylenediamine in acetic acid to form benzimidazoles. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to detect intermediates.
  • Pitfalls : Avoid excessive heating (>100°C), which may dechlorinate the ring. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to functionalize the chloro group without side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.